3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one
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Overview
Description
3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and its role as a structural analog in drug design.
Preparation Methods
The synthesis of 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one typically involves a multi-step process. One common synthetic route starts with 4R-hydroxy-l-proline as a chiron. The process involves attaching an acetic acid moiety to the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core, revealing the framework of an embedded γ-amino butyric acid (GABA) . Variations in the substituents on the tertiary C-3 atom with different alkyls or aryls lead to the formation of backbone-constrained analogues .
Chemical Reactions Analysis
3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of various complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound acts by binding to γ-amino butyric acid (GABA) receptors, modulating their activity and influencing neurotransmission . This interaction can lead to various physiological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar compounds to 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one include:
Baclofen: A muscle relaxant and antispastic agent.
Pregabalin: Used to treat neuropathic pain and epilepsy.
Properties
IUPAC Name |
1-methyl-3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-13-4-2-3-10(11(13)15)12(16)14-6-9-5-8(14)7-17-9/h2-4,8-9H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIPFEPXSUCXDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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